molecular formula C12H14N4O8 B594224 NBD-Fructose

NBD-Fructose

Cat. No.: B594224
M. Wt: 342.26 g/mol
InChI Key: PYUWRKIMILVYHE-GGZOMVNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

NBD-Fructose is a fluorescent derivative of fructose . It has been used to monitor fructose uptake by the GLUT5 transporter in human breast cancer cells . It’s important to note that the uptake of this compound occurs independently of known glucose transporters .

Mode of Action

This compound interacts with its targets, primarily the GLUT5 transporter, to monitor fructose uptake . . It has been suggested that the uptake of this compound occurs via a specific mechanism that is unlinked from glucose import and that of chemically similar compounds .

Biochemical Pathways

It is known that fructose metabolism plays a crucial role in various physiological processes, including energy production and the regulation of blood sugar levels . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease .

Pharmacokinetics

It is known that the fluorescence of this compound increases linearly with increasing fructose concentration . This suggests that the compound may have good bioavailability.

Result of Action

It has been used to visualize fructose uptake in live cells at single-cell resolution . This suggests that this compound may have potential applications in the study of fructose metabolism and related diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: NBD-Fructose is synthesized by reacting NBD-chloride with amino fructose. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity. The process would include steps for purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: NBD-Fructose primarily undergoes substitution reactions due to the presence of the nitrobenzoxadiazole group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield NBD-labeled amines, while oxidation reactions can produce various oxidized derivatives .

Scientific Research Applications

NBD-Fructose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: NBD-Fructose is unique due to its specific interaction with the GLUT5 transporter, making it particularly useful for studying fructose metabolism in cancer cells. Unlike 2NBDG, which is used for glucose uptake studies, this compound provides insights into fructose-specific pathways .

Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUWRKIMILVYHE-GGZOMVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.